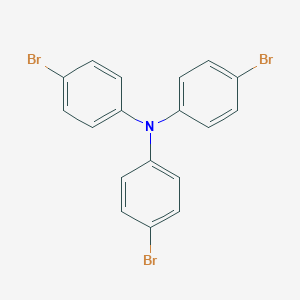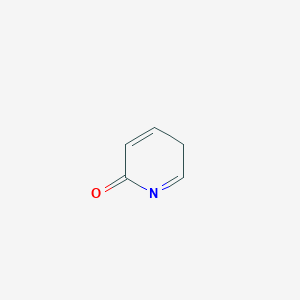
2(5H)-Pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Pyridinone is an organic compound with the molecular formula C5H5NO. It is a heterocyclic compound that contains a pyridine ring and a ketone group. 2(5H)-Pyridinone is a versatile chemical that has various applications in scientific research.
Mécanisme D'action
The mechanism of action of 2(5H)-Pyridinone is not fully understood. However, it is known to act as a chelating agent, binding to metal ions and forming stable complexes. The formation of these complexes can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2(5H)-Pyridinone has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2(5H)-Pyridinone in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry. However, one of the limitations of using 2(5H)-Pyridinone is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are many future directions for the use of 2(5H)-Pyridinone in scientific research. One area of interest is the development of new metal complexes for use as catalysts in organic synthesis. Another area of interest is the use of 2(5H)-Pyridinone as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the anti-inflammatory and anti-tumor properties of 2(5H)-Pyridinone make it a promising candidate for the development of new drugs.
Méthodes De Synthèse
The synthesis of 2(5H)-Pyridinone can be achieved by various methods. One of the most common methods is the reaction of pyridine with carbon monoxide and hydrogen in the presence of a catalyst such as nickel or cobalt. Another method involves the reaction of pyridine with an aldehyde or a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction produces an intermediate compound that is then treated with an acid to yield 2(5H)-Pyridinone.
Applications De Recherche Scientifique
2(5H)-Pyridinone has various applications in scientific research. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used as a ligand in coordination chemistry and in the preparation of metal complexes. In addition, 2(5H)-Pyridinone has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
138169-46-7 |
|---|---|
Nom du produit |
2(5H)-Pyridinone |
Formule moléculaire |
C5H5NO |
Poids moléculaire |
95.1 g/mol |
Nom IUPAC |
3H-pyridin-6-one |
InChI |
InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1,3-4H,2H2 |
Clé InChI |
CSMMEAYSMCAJPJ-UHFFFAOYSA-N |
SMILES |
C1C=CC(=O)N=C1 |
SMILES canonique |
C1C=CC(=O)N=C1 |
Synonymes |
2(5H)-Pyridinone(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





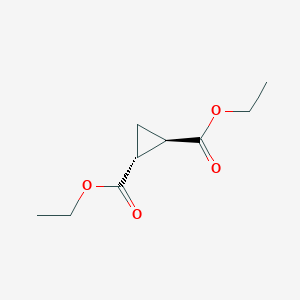

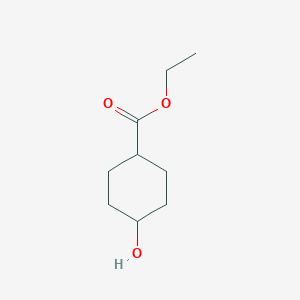

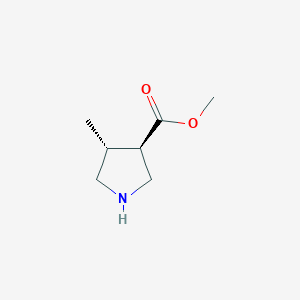

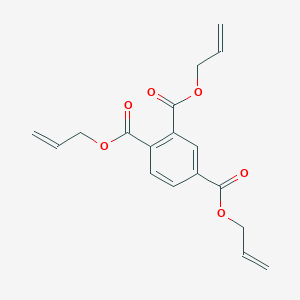

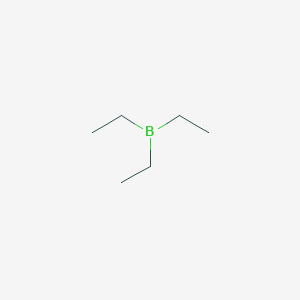
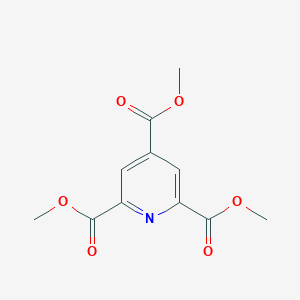
![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)
